![molecular formula C9H12F2N2O2S B1518259 N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1156526-28-1](/img/structure/B1518259.png)
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide
Overview
Description
Scientific Research Applications
Biocatalysis in Drug Metabolism
One notable application is in biocatalysis for drug metabolism. Zmijewski et al. (2006) explored using Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating a microbial-based system's utility in drug metabolism studies. This approach supports full structure characterization of metabolites by NMR, showcasing the compound's role in understanding drug metabolites' structure and function (Zmijewski et al., 2006).
Advanced Materials for Fuel Cells
Another application is in the development of materials for fuel cells. Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aiming for use in fuel-cell membranes. Their study demonstrated the polymers' high proton conductivity and mechanical properties, indicating the potential of sulfonamide derivatives in enhancing fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Cationic Cyclisation in Organic Synthesis
In organic synthesis, sulfonamides have been utilized as novel terminators of cationic cyclisations. Haskins and Knight (2002) reported that trifluoromethanesulfonic acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This illustrates the compound's utility in synthetic organic chemistry for constructing complex molecular structures (Haskins & Knight, 2002).
Antiviral Activity
Additionally, Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives to explore their antiviral activity. This study highlights the role of sulfonamide derivatives in the development of antiviral compounds, showcasing their potential in medical chemistry (Chen et al., 2010).
High-Performance Polymers
Guan et al. (2014) synthesized novel soluble polyimides from diamine monomers, including sulfonamide derivatives, for high-performance applications. The resulting polymers exhibited good solubility, flexibility, and outstanding mechanical and dielectric properties, demonstrating sulfonamide derivatives' significance in creating advanced materials for electronic applications (Guan et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area . In case of inadequate ventilation, wear respiratory protection . If swallowed, inhaled, or in contact with eyes or clothing, immediately call a poison center or doctor/physician .
properties
IUPAC Name |
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-2-3-16(14,15)13-9-5-8(12)6(10)4-7(9)11/h4-5,13H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYLFPBFHWHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C(=C1)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.